molecular formula C8H8INO2 B13676546 Ethyl 4-iodopicolinate CAS No. 1650574-67-6

Ethyl 4-iodopicolinate

Cat. No.: B13676546
CAS No.: 1650574-67-6
M. Wt: 277.06 g/mol
InChI Key: CQCUHTPCUOSZRC-UHFFFAOYSA-N
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Description

Ethyl 4-iodopicolinate is an organic compound with the molecular formula C8H8INO2. It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by an iodine atom, and the carboxylic acid group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-iodopicolinate can be synthesized through several methods. One common approach involves the iodination of ethyl picolinate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position of the pyridine ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an ethyl 4-aminopicolinate derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

Ethyl 4-iodopicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-iodopicolinate and its derivatives largely depends on the specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological molecules .

Comparison with Similar Compounds

Ethyl 4-iodopicolinate can be compared with other iodinated pyridine derivatives, such as:

Properties

CAS No.

1650574-67-6

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

ethyl 4-iodopyridine-2-carboxylate

InChI

InChI=1S/C8H8INO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3

InChI Key

CQCUHTPCUOSZRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)I

Origin of Product

United States

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